molecular formula C14H30O B1593460 2-Ethyl-1-dodecanol CAS No. 19780-33-7

2-Ethyl-1-dodecanol

Cat. No. B1593460
CAS RN: 19780-33-7
M. Wt: 214.39 g/mol
InChI Key: SBAZXXVUILTVKK-UHFFFAOYSA-N
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Description

2-Ethyl-1-dodecanol is a chemical compound with the molecular formula C₁₄H₃₀O . It falls under the category of fatty alcohols and is commonly used in various industrial applications. Its systematic IUPAC name is 2-ethyl-dodecan-1-ol .

Scientific Research Applications

  • Polymer Research : 2-Ethyl-1-dodecanol is involved in the production of porous polymers. For example, its role in the porous structure of 2-hydroxyethyl methacrylate-ethylene dimethacrylate copolymers was characterized using techniques like scanning electron microscopy and mercury porosimetry (Horák, Lednický, & Bleha, 1996).

  • Chemical Engineering and Separation Processes : Studies have explored the liquid-liquid equilibria of systems including 1-dodecanol, assessing its potential as a separating agent for dilute aqueous ethyl alcohol solutions (Kırbaslar, Çehreli, Üstün, & Keskinocak, 2001).

  • Material Science and Emulsion Stability : Research on hydrophobically modified alginate for emulsion of oil in water has been conducted, where dodecanol was covalently coupled to sodium alginate, significantly impacting the stability of the emulsion (Yang, Jiang, He, & Xia, 2012).

  • Catalysis : 1-Dodecanol has been utilized in catalytic processes, such as in the transesterification of 1-dodecanol with ethyl propionate, providing insights into the reaction kinetics and catalytic activity (Blandy, Pellegatta, & Gilot, 1994).

  • Pharmaceutical and Biochemical Studies : Research in this field includes the study of interactions between anesthetics and lipid mixtures involving normal alcohols like 1-dodecanol, providing insights into the effects of these alcohols on biological membranes (Lee, 1976).

  • Thermal Properties and Degradation Behavior : The thermal properties and degradation behavior of polymers synthesized from 1-dodecanol have been explored, offering important data for materials engineering and design (Atkinson & Vyazovkin, 2012).

  • Environmental Science and Sustainability : 2-Ethyl-1-dodecanol has been analyzed in the context of sustainability metrics, particularly in the catalytic production of higher alcohols from ethanol. This research provides valuable insights into the environmental impact and efficiency of such processes (Patel et al., 2015).

  • Construction Materials : Its application in construction materials is demonstrated through research on dodecanol/cement as a novel form-stable composite phase change material, which has implications for energy efficiency in buildings (Memon, Lo, Cui, & Barbhuiya, 2013).

properties

IUPAC Name

2-ethyldodecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O/c1-3-5-6-7-8-9-10-11-12-14(4-2)13-15/h14-15H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAZXXVUILTVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337922
Record name 2-Ethyl-1-dodecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1-dodecanol

CAS RN

19780-33-7
Record name 2-Ethyl-1-dodecanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-1-dodecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ETHYL-1-DODECANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9664UN0JVK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
U Attar, V Hinge, R Zanan, R Adhav… - Physiology and molecular …, 2017 - Springer
… (2E)-2-Decen-1-ol and 2-ethyl-1-dodecanol are first time reported in mung bean seeds, in which (2E)-2-decen-1-ol with Waxy type odor and 2-ethyl-1-dodecanol with citrus type odor …
Number of citations: 28 link.springer.com
M Menotta, AM Gioacchini, A Amicucci… - … in mass spectrometry, 2004 - Wiley Online Library
… The detection of similar molecules in our system (ie, 2-undecenal, 2-ethyl-1-dodecanol, 2,4-hexadien-1-ol, 2-ethylcrotonaldehyde, 2-propylheptanol) led us to hypothesise that they may …
R Martínez, B Diaz, L Vásquez… - Journal of Essential …, 2009 - Taylor & Francis
… patula 21 compounds were identified, and α-terthienyl (43.1 %), pentatriacontane (23.9 %), and 2-ethyl-1-dodecanol (7.9 %) are the major constituents. The essential oils were tested for …
Number of citations: 41 www.tandfonline.com
W Sun, Q Zhao, H Zhao, M Zhao, B Yang - Food Chemistry, 2010 - Elsevier
… , 2,3-octanedione) and alcohols (1-heptanol, 1-octen-3-ol, 2-octen-1-ol, 2-ethyl-1-hexanol, 1-octanol, 2-butyl-1-octanol, 2-methyl-1-undecanol, 1-dodecanol, 2-ethyl-1-dodecanol) were …
Number of citations: 126 www.sciencedirect.com
R Marínez, B Diaz, L Vásquez, R Compagnone… - saber.ucv.ve
… In the essential oil of 7 patula 21 compounds were identified, and O-terthienyl (43.1 %), pentatriacontane (23.9%), and 2-ethyl-1-dodecanol (7.9%) are the major constituents. The …
Number of citations: 0 saber.ucv.ve
BK Dulara, P Godara, N Barwer - The Pharma Innovation …, 2019 - thepharmajournal.com
… anti-arthritic [33], Di-sec-butyl Phthalate shows anti-fungal activity [36], Phytol have antimutagenic activity and wound healing property [54], 2-Hexyl-1-octanol/2-Ethyl-1-dodecanol …
Number of citations: 10 www.thepharmajournal.com
GA jun - World Automation Congress 2012, 2012 - ieeexplore.ieee.org
Pre-concentrated system combined GC-MS was evaluated for determination of volatile organic compounds(VOCs) from Pinus sylvestnis var. mongolica Litv. using SUMMA canister for …
Number of citations: 0 ieeexplore.ieee.org
S Siddiquee, BE Cheong, K Taslima… - Journal of …, 2012 - academic.oup.com
A simple, fast, repeatable and less laborious sample preparation protocol was developed and applied for the analysis of biocontrol fungus Trichoderma harzianum strain FA1132 by …
Number of citations: 176 academic.oup.com
DK Verma, PP Srivastav - … and Technology of Aroma, Flavor, and …, 2018 - researchgate.net
Aroma is one of the diagnostic aspects of rice quality that determines the acceptance or rejection of rice before it is tested (Verma et al., 2012, 2013, 2015). It is also considered as an …
Number of citations: 14 www.researchgate.net
P Goufo, M Duan, S Wongpornchai, X Tang - Frontiers of Agriculture in …, 2010 - Springer
… The presence of high amounts of 2-propanol (405.30 and 246.45 ng$g-1) and 2-ethyl-1-dodecanol (378.15 and 245.74 ng$g-1) in the two rice cultivars must also be referred. The most …
Number of citations: 56 link.springer.com

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